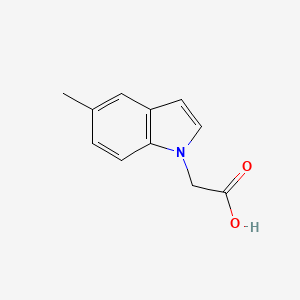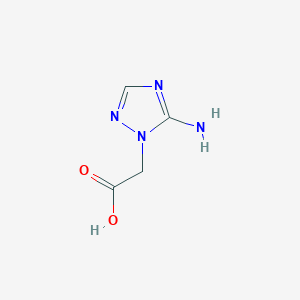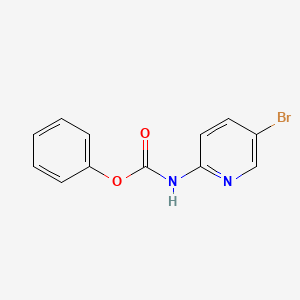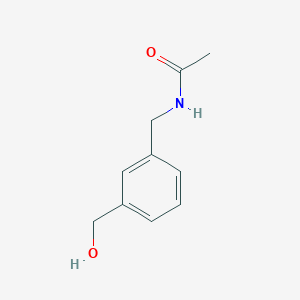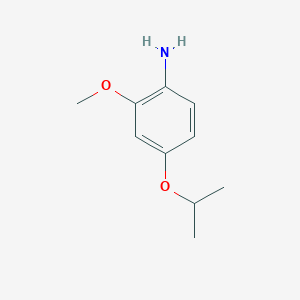
2-Methoxy-4-(propan-2-yloxy)aniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(propan-2-yloxy)aniline consists of a phenyl ring (aniline) substituted with methoxy and isopropoxy groups at the 2nd and 4th positions, respectively . The InChI code for this compound is 1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3 .Physical And Chemical Properties Analysis
2-Methoxy-4-(propan-2-yloxy)aniline is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, solubility, and stability, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and β-Adrenolytic Activity
2-Methoxy-4-(propan-2-yloxy)aniline derivatives have been explored for their β-adrenolytic activity, showing potential in the field of cardiovascular drugs. A study developed a sensitive LC-MS/MS method for the quantification of new aminopropan-2-ol derivatives, including compounds related to 2-Methoxy-4-(propan-2-yloxy)aniline, to evaluate their pharmacokinetics in rats. This research highlights the compounds' bioavailability and their metabolism, essential for developing therapeutic agents (Walczak, 2014).
Synthesis and Activity Studies
The compound's derivatives have been synthesized and tested for various biological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, demonstrating their potential as cardiovascular agents. These studies also evaluated the compounds' binding affinity to α1-, α2-, and β1-adrenoceptors, providing insights into their mechanism of action and potential therapeutic applications (Groszek et al., 2010).
Herbicide Development and Analysis
Research into 2-Methoxy-4-(propan-2-yloxy)aniline derivatives extends into agriculture, particularly in the synthesis of herbicidal compounds. One study focused on the synthesis of deuterated derivatives for use in the analysis of herbicide residues, showcasing the compound's utility in developing more efficient and safer agricultural chemicals (Yang & Lu, 2010).
Polymerization and Material Science
The compound has applications in material science, particularly in the polymerization processes. An investigation into the in situ polymerization of aniline sulfonic acid derivatives, including structures similar to 2-Methoxy-4-(propan-2-yloxy)aniline, into layered double hydroxide interlamellar spaces, reveals potential applications in creating advanced materials with unique electronic and structural properties (Moujahid et al., 2005).
Environmental Remediation
The compound and its derivatives have been studied in the context of environmental science, particularly in the degradation of hazardous substances. Fenton-like oxidation processes using derivatives of 2-Methoxyaniline, a closely related compound, have been evaluated for their effectiveness in removing toxic methoxyanilines from wastewater, highlighting the potential of these compounds in environmental remediation efforts (Chaturvedi & Katoch, 2020).
Safety And Hazards
The safety data for 2-Methoxy-4-(propan-2-yloxy)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Appropriate precautions should be taken when handling this compound .
Eigenschaften
IUPAC Name |
2-methoxy-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQRBYCWDTYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(propan-2-yloxy)aniline | |
CAS RN |
1342903-28-9 | |
| Record name | 2-methoxy-4-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)


![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)
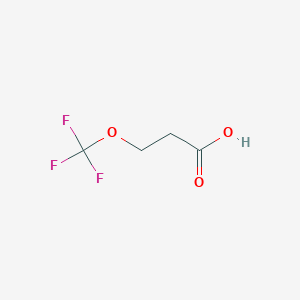
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)

